Acarbose (sulfate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

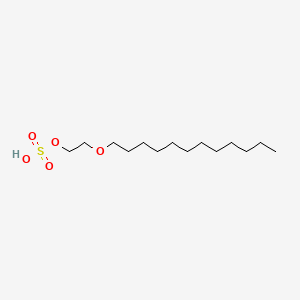

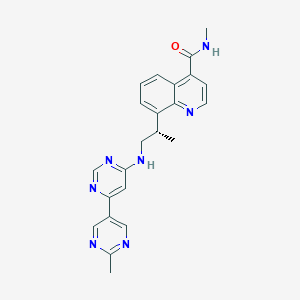

Acarbose (sulfate) is a complex oligosaccharide that functions as an alpha-glucosidase inhibitor. It is primarily used in the management of glycemic control in patients with type 2 diabetes mellitus. By inhibiting enzymes responsible for the breakdown of complex carbohydrates in the intestines, acarbose (sulfate) limits the absorption of dietary carbohydrates and the subsequent postprandial increase in blood glucose and insulin levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acarbose (sulfate) is synthesized through a fermentation process involving the bacterium Actinoplanes sp. The biosynthesis of acarbose involves several steps, including the formation of GDP-valienol and O-4-amino-(4,6-dideoxy-alpha-D-glucopyranosyl)-(1→4)-alpha-D-glucopyranosyl-(1→4)-D-glucopyranose . The final assembly process is catalyzed by a pseudoglycosyltransferase enzyme, AcbS, which forms a non-glycosidic C-N bond .

Industrial Production Methods

Industrial production of acarbose involves optimizing fermentation conditions to maximize yield. The fermentation process is typically carried out in large bioreactors, where the ratio of maltose and glucose is carefully controlled to favor acarbose production . The fermentation medium is maintained at optimal sugar concentrations, and the process conditions are adjusted to ensure high productivity .

Chemical Reactions Analysis

Types of Reactions

Acarbose (sulfate) undergoes hydrolysis and transglycosylation reactions. It is hydrolyzed by enzymes such as maltogenic amylase, resulting in the formation of glucose and pseudotrisaccharide . Additionally, acarbose can undergo transglycosylation, where it transfers sugar moieties to various acceptors, forming new glycosidic linkages .

Common Reagents and Conditions

The hydrolysis of acarbose is catalyzed by enzymes like maltogenic amylase, which operates optimally at temperatures around 60°C . Transglycosylation reactions involve the use of sugar acceptors such as glucose, fructose, and maltose .

Major Products Formed

The major products formed from the hydrolysis of acarbose include glucose and pseudotrisaccharide . Transglycosylation reactions yield various glycosylated products, depending on the acceptor molecules used .

Scientific Research Applications

Acarbose (sulfate) has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study enzyme inhibition and carbohydrate metabolism.

Biology: Acarbose is employed in research on metabolic disorders and the regulation of blood glucose levels.

Medicine: It is used in the treatment of type 2 diabetes mellitus and prediabetes, helping to control postprandial blood glucose levels

Mechanism of Action

Acarbose (sulfate) exerts its effects by competitively inhibiting alpha-glucosidase enzymes located in the brush-border of the intestinal mucosa . These enzymes are responsible for metabolizing oligosaccharides, trisaccharides, and disaccharides into absorbable monosaccharides . By inhibiting these enzymes, acarbose delays the hydrolysis of complex carbohydrates, reducing the postprandial rise in blood glucose and insulin levels .

Comparison with Similar Compounds

Acarbose (sulfate) is compared with other alpha-glucosidase inhibitors such as miglitol and voglibose . While all three compounds inhibit alpha-glucosidase, acarbose is unique in its structure, consisting of a pseudo-sugar moiety attached to an amino-deoxyhexose and maltose . This unique structure contributes to its specific inhibitory activity and pharmacokinetic properties .

Similar Compounds

Miglitol: Another alpha-glucosidase inhibitor used in the management of type 2 diabetes.

Voglibose: An alpha-glucosidase inhibitor with similar applications in diabetes treatment.

Acarbose (sulfate) stands out due to its specific enzyme inhibition profile and its effectiveness in controlling postprandial hyperglycemia .

Properties

Molecular Formula |

C25H45NO22S |

|---|---|

Molecular Weight |

743.7 g/mol |

IUPAC Name |

(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol;sulfuric acid |

InChI |

InChI=1S/C25H43NO18.H2O4S/c1-6-11(26-8-2-7(3-27)12(30)15(33)13(8)31)14(32)19(37)24(40-6)43-22-10(5-29)42-25(20(38)17(22)35)44-21-9(4-28)41-23(39)18(36)16(21)34;1-5(2,3)4/h2,6,8-39H,3-5H2,1H3;(H2,1,2,3,4)/t6-,8+,9-,10-,11-,12-,13+,14+,15+,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-;/m1./s1 |

InChI Key |

YXDMIWUMCMRSMU-HPSZIJAWSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)N[C@H]4C=C([C@H]([C@@H]([C@H]4O)O)O)CO.OS(=O)(=O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)NC4C=C(C(C(C4O)O)O)CO.OS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[[1-Carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10800039.png)

![8-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-(4-methoxy-3-phenylanilino)phenyl]ethylamino]ethyl]-1H-quinolin-2-one;hydrochloride](/img/structure/B10800058.png)

![(1R,3S,5E)-5-[2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B10800062.png)

![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;methane](/img/structure/B10800070.png)

![4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine;trihydrochloride](/img/structure/B10800071.png)

![[(1S,2R,3R,4R,5S,6S,7S,8R,9R,13S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10800076.png)

![2-[[6-(benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol](/img/structure/B10800096.png)

![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10S,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10800097.png)

![methyl N-[2-[(S)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride](/img/structure/B10800104.png)